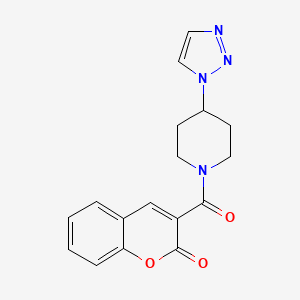
3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Triazolyl-piperidine-chromenone" and is a derivative of chromenone. The purpose of
Applications De Recherche Scientifique
Synthesis and Applications in Medicinal Chemistry
3-(4-(1H-1,2,3-Triazol-1-yl)piperidine-1-carbonyl)-2H-chromen-2-one, and its derivatives, are prominent in the synthesis of biologically active compounds. Kangani et al. (2017) discuss the use of piperidine as a base catalyst for synthesizing chromene derivatives, highlighting their significance in medicinal chemistry due to their biological activity in various fields, including medicinal, agrochemical, and cosmetic industries (Kangani et al., 2017).
Anticancer Properties
A study by El-Agrody et al. (2020) synthesized chromene derivatives showing significant anticancer activity against various cancer cell lines. The study emphasized the potential of these compounds as effective anticancer agents, with some exhibiting excellent antitumor activity (El-Agrody et al., 2020).
Antiviral Activity
The antiviral properties of chromene derivatives were explored by Abdella et al. (2017), where they investigated the anti-influenza H5N1 virus activities of bis-chromene derivatives. This study contributes to the understanding of the potential use of these compounds in treating viral infections (Abdella et al., 2017).
Antibacterial and Antioxidant Effects
Al-ayed (2011) researched the antibacterial and antioxidant activities of chromene derivatives. This study highlighted the potential of these compounds in combating bacterial infections and their use as antioxidants, indicating their diverse applications in pharmaceutical research (Al-ayed, 2011).
Antimicrobial Activity
Research by Okasha et al. (2022) on chromene compounds showed promising antimicrobial activities, indicating their potential in developing new antimicrobial agents. This study emphasizes the role of chromene derivatives in addressing various microbial infections (Okasha et al., 2022).
Estrogen Receptor Binding and Anti-Proliferative Properties
The estrogen receptor binding affinity and anti-proliferative properties of chromene derivatives were explored by Parveen et al. (2017). Their research provides insights into the potential therapeutic applications of these compounds in breast cancer treatment (Parveen et al., 2017).
Propriétés
IUPAC Name |
3-[4-(triazol-1-yl)piperidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16(14-11-12-3-1-2-4-15(12)24-17(14)23)20-8-5-13(6-9-20)21-10-7-18-19-21/h1-4,7,10-11,13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHFBXSVLFYVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2858148.png)


![2-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]aniline](/img/structure/B2858152.png)
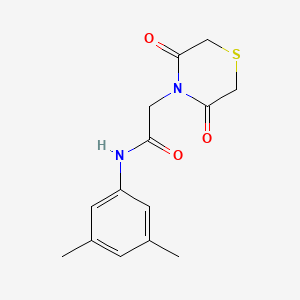
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2858159.png)

![N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2858162.png)
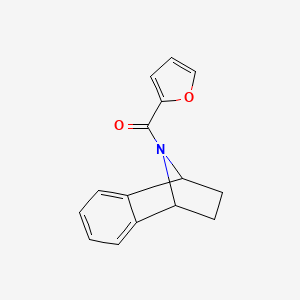
![4-butoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2858166.png)

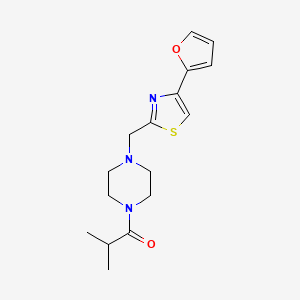
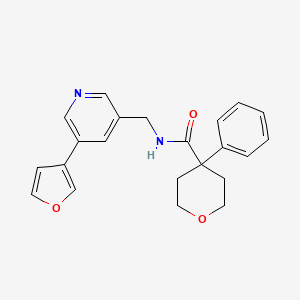
![(1-Benzyl-3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}piperidin-4-yl)methanol](/img/structure/B2858170.png)